molecular formula C19H32N4O3S B6494375 1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine CAS No. 1334372-90-5

1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine

Cat. No.: B6494375
CAS No.: 1334372-90-5
M. Wt: 396.5 g/mol
InChI Key: FZAIGGDMYNJQRZ-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine is a complex organic compound featuring multiple functional groups. It has significant potential in various research fields, including medicinal chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One way to synthesize this compound involves the following key steps:

  • Formation of the piperidine scaffold.

  • Attachment of the imidazole ring.

  • Incorporation of the methanesulfonyl group.

Each step requires specific reaction conditions, typically involving controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow techniques, which allow for better control of reaction parameters and higher efficiency. The process may involve multiple stages of purification, including crystallization and chromatography, to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine can undergo several types of reactions:

  • Oxidation: Involving reagents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Utilizing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: With halogenating agents or nucleophiles like sodium azide.

Common Reagents and Conditions

  • Oxidation typically requires acidic or basic conditions.

  • Reduction is carried out under anhydrous conditions.

  • Substitution reactions often use polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products vary depending on the reaction conditions, but they often include altered piperidine derivatives, oxidized imidazole rings, and sulfonyl group modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, it can act as a probe to study enzyme activity or protein-ligand interactions, given its specific functional groups that can interact with biological macromolecules.

Medicine

Medically, derivatives of this compound are investigated for their potential as pharmaceuticals, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industry, it's used in the development of advanced materials, including polymers and resins, due to its structural robustness and reactivity.

Mechanism of Action

The compound's mechanism of action largely depends on its application. For example, in medicinal chemistry, it may interact with specific protein targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the protein, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzenesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine

  • 1-methanesulfonyl-4-(4-{[2-(ethyl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine

  • 1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carbonyl)piperidine

Uniqueness

What sets 1-methanesulfonyl-4-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)piperidine apart is its specific arrangement of the imidazole and piperidine rings, coupled with the methanesulfonyl group. This unique structure offers distinct reactivity and binding properties, making it particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3S/c1-15(2)18-20-8-13-22(18)14-16-4-9-21(10-5-16)19(24)17-6-11-23(12-7-17)27(3,25)26/h8,13,15-17H,4-7,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAIGGDMYNJQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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